molecular formula C17H18ClN3O3S B4231496 ethyl 2-chloro-5-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoate

ethyl 2-chloro-5-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoate

Cat. No.: B4231496
M. Wt: 379.9 g/mol
InChI Key: WINCSAYGAJECIB-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoate, commonly known as cloquintocet-mexyl, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the family of herbicides and is used to control the growth of weeds in agricultural fields. However, its application is not limited to agriculture, and it has been found to have various biochemical and physiological effects.

Mechanism of Action

Cloquintocet-mexyl works by inhibiting the biosynthesis of cell wall components in the target plant cells. It specifically targets the synthesis of hemicellulose, which is a major component of the plant cell wall. This leads to the disruption of cell wall integrity, resulting in cell death and ultimately, the death of the entire plant.
Biochemical and Physiological Effects:
Apart from its herbicidal properties, cloquintocet-mexyl has been found to have various biochemical and physiological effects. It has been shown to induce the expression of stress-related genes in plants, which can lead to improved stress tolerance. Moreover, it has been found to have antioxidant properties, which can protect plants from oxidative stress.

Advantages and Limitations for Lab Experiments

Cloquintocet-mexyl has several advantages as a tool for scientific research. It is highly selective in its inhibitory effect, making it an ideal tool for studying the mechanism of action of various plant hormones. Moreover, it has a long half-life, which allows for prolonged exposure to the target plant cells. However, its use is limited to monocotyledonous plants, and it may not be effective against all types of weeds.

Future Directions

There are several future directions for research on cloquintocet-mexyl. One area of research could be to study its potential as an antioxidant in non-plant systems. Another area of research could be to develop more effective herbicides based on the structure of cloquintocet-mexyl. Moreover, further research could be conducted to understand the mechanism of action of cloquintocet-mexyl in greater detail.

Scientific Research Applications

Cloquintocet-mexyl has been extensively used in scientific research for its unique properties. It has been found to have a selective inhibitory effect on the growth of monocotyledonous plants, making it an ideal herbicide for use in agriculture. Moreover, it has been used as a tool to study the mechanism of action of various plant hormones, such as auxins and gibberellins.

Properties

IUPAC Name

ethyl 2-chloro-5-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3S/c1-4-24-16(23)13-8-12(5-6-14(13)18)21-15(22)9-25-17-19-10(2)7-11(3)20-17/h5-8H,4,9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINCSAYGAJECIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)CSC2=NC(=CC(=N2)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-chloro-5-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoate
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ethyl 2-chloro-5-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoate
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ethyl 2-chloro-5-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoate
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ethyl 2-chloro-5-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoate
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ethyl 2-chloro-5-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoate
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ethyl 2-chloro-5-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoate

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